Lipophilicity Advantage Over 1-Hexanol
Trifluoromethylhexanol exhibits a LogP of 2.49 , significantly higher than the 2.03 LogP of 1-hexanol [1]. The ΔLogP of +0.46 is driven by the electron-withdrawing trifluoromethyl group, which increases hydrophobic character and alters partitioning behavior.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.49 (computed) |
| Comparator Or Baseline | 1-Hexanol, LogP = 2.03 (experimental, Hansch et al.) |
| Quantified Difference | ΔLogP = +0.46 |
| Conditions | Computed XLogP3 for target; experimental shake-flask method for comparator |
Why This Matters
Higher LogP directly correlates with improved passive membrane diffusion and enhanced bioavailability, making Trifluoromethylhexanol a superior choice for drug-like molecule design compared to 1-hexanol.
- [1] 1-Hexanol. PubChem. LogP data from Hansch, C., Leo, A., Hoekman, D. Exploring QSAR. American Chemical Society, 1995, p. 25. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1-hexanol. View Source
